
N-(Benzoyloxy)succinimide
Overview
Description
N-(Benzoyloxy)succinimide, also known as benzoic acid N-hydroxysuccinimide ester, is an organic compound with the molecular formula C11H9NO4. It is a white solid that is used in various organic syntheses. This compound is known for its role as an intermediate in the preparation of other chemical compounds, particularly in the field of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Benzoyloxy)succinimide can be synthesized through the reaction of benzoic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(Benzoyloxy)succinimide primarily undergoes substitution reactions. It acts as an acylating agent, transferring the benzoyl group to nucleophiles such as amines and alcohols. This makes it valuable in the synthesis of amides and esters .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, benzoic acid, dicyclohexylcarbodiimide (DCC)
Conditions: Room temperature, organic solvents like dichloromethane
Major Products: The major products formed from reactions involving this compound include N-benzoyl derivatives of amines and alcohols. These products are often intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Organic Synthesis
N-(Benzoyloxy)succinimide serves as a pivotal intermediate in the synthesis of various organic compounds. It facilitates the formation of amides and esters through acylation reactions with nucleophiles such as amines and alcohols. This property is particularly useful in peptide synthesis and the production of complex molecules.
Bioconjugation
In biochemistry, this compound is employed to modify proteins and peptides, enhancing the study of protein interactions and functions. Its reactivity towards amine groups allows for effective protein labeling, which is crucial in biochemical assays and diagnostics .
Pharmaceutical Development
The compound plays a significant role in synthesizing pharmaceutical agents. Its ability to form stable covalent bonds with biomolecules makes it essential for developing drug candidates that require precise modifications for enhanced efficacy .
Industrial Applications
This compound is also utilized in producing specialty chemicals and materials, including polymers and coatings. Its properties facilitate the creation of compounds with desirable characteristics for various industrial applications.
Comparative Reactivity
The reactivity of this compound can be compared with similar compounds used in bioconjugation:
Compound Name | Structure Type | Key Features |
---|---|---|
N-Hydroxysuccinimide | Succinimidyl Ester | Commonly used for amine coupling; lower reactivity than this compound. |
N-Succinimidyl Benzoate | Succinimidyl Ester | Similar reactivity; often used in protein conjugation but less selective than this compound. |
Dithiobis(succinimidyl propionate) | Crosslinker | Utilized for surface functionalization; exhibits different reactivity patterns due to steric hindrance. |
This compound is distinguished by its specific reactivity profile towards amines, allowing for selective modifications that are crucial in biochemical applications.
Protein Immobilization
Research has demonstrated that this compound effectively immobilizes proteins on surfaces via amide linkages under physiological conditions (pH 6-9). The efficiency of this process can be influenced by factors such as pH and temperature, which affect hydrolysis rates competing with amidization .
Surface Chemistry Studies
A comparative study on various succinimidyl esters highlighted the stability and effectiveness of this compound in covalent coupling reactions under buffered conditions. The results indicated that this compound maintained high efficiency in forming stable covalent bonds with amine-containing biomolecules .
Applications in Biosensors
This compound has been utilized in developing biosensors due to its ability to modify surfaces for enhanced detection capabilities. This application underscores its importance in diagnostic technologies, providing a platform for detecting infectious diseases and other health-related conditions .
Mechanism of Action
The mechanism by which N-(Benzoyloxy)succinimide exerts its effects involves the transfer of the benzoyl group to nucleophiles. This acylation reaction is facilitated by the presence of the N-hydroxysuccinimide moiety, which activates the benzoyl group for nucleophilic attack. The molecular targets are typically amines and alcohols, which react to form amides and esters, respectively .
Comparison with Similar Compounds
N-Hydroxysuccinimide: Used in similar acylation reactions but lacks the benzoyl group.
N-(Benzyloxycarbonyloxy)succinimide: Similar structure but with a benzyloxycarbonyl group instead of a benzoyl group.
Boc-OSu (tert-Butyloxycarbonyl N-hydroxysuccinimide ester): Used in peptide synthesis for protecting amino groups.
Uniqueness: N-(Benzoyloxy)succinimide is unique due to its specific ability to transfer the benzoyl group, making it particularly useful in the synthesis of benzoyl-protected compounds. Its reactivity and stability under mild conditions make it a valuable reagent in organic synthesis .
Biological Activity
N-(Benzoyloxy)succinimide (NBS) is a chemical compound with significant applications in biochemistry, particularly in the modification of biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a succinimide moiety linked to a benzoyloxy group, with a chemical formula of C₉H₉NO₃ and a CAS number of 23405-15-4. The compound acts primarily as an acylating agent , facilitating the formation of amide bonds through nucleophilic attack by amines and alcohols. The mechanism involves the transfer of the benzoyl group to nucleophiles, which is enhanced by the electron-withdrawing nature of the succinimide ring.
Biological Activity
NBS exhibits notable biological activity through its ability to modify proteins and peptides. This capability allows it to be utilized in various applications:
- Bioconjugation : NBS is employed to attach biomolecules to surfaces, enhancing studies on protein interactions and functions.
- Protein Labeling : Its high reactivity towards amine groups makes it suitable for labeling proteins, which is essential in many biochemical assays.
- Drug Development : NBS plays a role in synthesizing pharmaceutical compounds, contributing to the development of potential drug candidates.
Comparative Reactivity
The reactivity of NBS can be compared with other similar compounds used in bioconjugation:
Compound Name | Structure Type | Key Features |
---|---|---|
N-Hydroxysuccinimide (NHS) | Succinimidyl Ester | Commonly used for amine coupling; lower reactivity than NBS. |
N-Succinimidyl Benzoate | Succinimidyl Ester | Similar reactivity; often used in protein conjugation but less selective than NBS. |
Dithiobis(succinimidyl propionate) | Crosslinker | Utilized for surface functionalization; exhibits different reactivity patterns due to steric hindrance. |
NBS is distinguished by its specific reactivity profile towards amines, allowing for selective modifications crucial in biochemical applications.
Case Studies and Research Findings
A variety of studies have explored the biological activity of NBS:
- Protein Immobilization : Research demonstrated that NBS effectively immobilizes proteins on surfaces via amide linkages under physiological conditions (pH 6-9). The efficiency of this process can be influenced by factors such as pH and temperature, which affect hydrolysis rates competing with amidization .
- Surface Chemistry : A study compared the rates of base hydrolysis for various succinimidyl esters, including NBS, highlighting its stability and effectiveness in covalent coupling reactions . The results indicated that under buffered conditions, NBS maintained high efficiency in forming stable covalent bonds with amine-containing biomolecules.
- Applications in Biosensors : NBS has been utilized in developing biosensors due to its ability to modify surfaces for enhanced detection capabilities. This application underscores its importance in diagnostic technologies.
Toxicity and Safety Considerations
While NBS is valuable in research and industrial applications, it is essential to consider its toxicity profile. Acute toxicity assessments indicate that appropriate safety measures should be taken when handling this compound, particularly in laboratory settings where exposure risks may exist .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for N-(Benzoyloxy)succinimide-mediated amine labeling in aqueous buffers?
- Methodology : To achieve efficient labeling, dissolve this compound in a polar aprotic solvent (e.g., DMSO or DMF) and add it dropwise to the reaction buffer (pH 7.0–8.5). Maintain a molar excess of 1.5–2.0 equivalents of the reagent relative to the target amine. Monitor reaction completion via RP-HPLC or LC-MS, as hydrolysis byproducts (e.g., benzoyloxy acid) can form under prolonged incubation .
Q. How can this compound be used to introduce protecting groups in peptide synthesis?
- Methodology : The reagent reacts selectively with primary amines (e.g., lysine side chains or N-termini) under mild conditions. For example, in Fmoc-based solid-phase synthesis, pre-activate the reagent in DMF with a tertiary amine (e.g., DIEA) and couple it to the resin-bound peptide. Use Kaiser tests or MALDI-TOF MS to confirm coupling efficiency and avoid over-activation, which may lead to side reactions like aspartimide formation .
Q. What analytical techniques are suitable for characterizing this compound hydrolysis products?
- Methodology : Employ reversed-phase HPLC with a C18 column and gradient elution (10–50% acetonitrile in 0.1% TFA over 18 minutes) to separate hydrolysis byproducts. Confirm identities using LC-MS in positive ion mode, monitoring for [M+H]+ ions of benzoyloxy acid (m/z 149.02) and succinimide (m/z 114.02). Quantify degradation kinetics under varying pH (4.0–9.0) to assess stability .
Advanced Research Questions
Q. How does this compound compare to other amine-reactive reagents (e.g., 2-ethynylbenzaldehyde) in N-terminal selective modification?
- Methodology : Conduct parallel reactions under identical conditions (pH 6.5, 25°C) with equimolar amounts of this compound and 2-ethynylbenzaldehyde (2-EBA). Analyze selectivity via MALDI-MS or Edman degradation. This compound exhibits poor N-terminal specificity (73:28 N-terminal vs. lysine modification), while 2-EBA achieves >95% N-terminal selectivity due to its pH-dependent reactivity and steric effects .
Q. What strategies minimize non-selective labeling of lysine residues when using this compound in protein bioconjugation?
- Methodology : (1) Lower reaction pH to 6.0–6.5 to protonate lysine ε-amines (pKa ~10.5), leaving the N-terminal α-amine (pKa ~7.6) reactive. (2) Use a short incubation time (≤1 hour) to limit hydrolysis. (3) Introduce competing reagents (e.g., glycine methyl ester) to quench excess active ester. Validate selectivity via SDS-PAGE with fluorescent tags or tryptic digest followed by LC-MS/MS .
Q. How can hydrolysis kinetics of this compound be modeled to predict reagent stability in complex biological matrices?
- Methodology : Perform time-resolved UV-Vis spectroscopy (λ = 260 nm) to track succinimide release. Fit data to a pseudo-first-order kinetic model:
where is pH-dependent. For biological samples (e.g., serum), add stabilizers like sucrose (10% w/v) to reduce water activity and extend half-life .
Q. What are the critical factors influencing the efficiency of this compound in glycan derivatization for MALDI-MS analysis?
- Methodology : (1) Pre-purify glycans via hydrophilic interaction liquid chromatography (HILIC) to remove contaminants. (2) Use a 10:1 molar ratio of reagent to glycan in anhydrous DMF at 37°C for 2 hours. (3) Quench with 0.1 M Tris-HCl (pH 8.0) to neutralize excess reagent. The benzoyloxy group enhances ionization efficiency and reduces fragmentation during MALDI-TOF analysis .
Q. Data Contradiction Analysis
Q. Why do reported reaction yields for this compound vary across studies, and how can reproducibility be improved?
- Resolution : Discrepancies often arise from differences in reagent purity (≥98% by NMR recommended), solvent choice (DMF vs. acetonitrile), and hydrolysis rates. Standardize protocols by:
- Pre-drying reagents and solvents over molecular sieves.
- Using anhydrous conditions for moisture-sensitive reactions.
- Reporting reaction parameters (e.g., temperature, humidity) in detail .
Q. Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodology : (1) Store desiccated at –20°C to prevent hydrolysis. (2) Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. (3) Work in a fume hood to limit inhalation of dust. (4) Neutralize waste with 1 M NaOH before disposal. Note: No ecotoxicological data are available; avoid environmental release .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUOEDOMUOJKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352011 | |
Record name | BZ-OSU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-15-4 | |
Record name | BZ-OSU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxopyrrolidin-1-yl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.